

T100-Mut off-target effects and how to control for them

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Compound of Interest

Compound Name: T100-Mut

Cat. No.: B12379129

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Technical Support Center: GeneEditor-T100-Mut

Welcome to the technical support center for the GeneEditor-**T100-Mut** system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

What are T100-Mut off-target effects?

Off-target effects are unintended genetic modifications at locations in the genome that have sequence similarity to the intended on-target site.^[1] With the GeneEditor-**T100-Mut** system, this means the **T100-Mut** nuclease may bind to and cut at these unintended sites, leading to point mutations, insertions, deletions, inversions, or translocations.^[2]

What causes off-target effects with the T100-Mut system?

The primary cause of off-target effects is the tolerance of the Cas9 nuclease, a core component of the **T100-Mut** system, for mismatches between the guide RNA (gRNA) and the DNA sequence.^[3] The system can tolerate several base pair mismatches, leading to cleavage at unintended genomic locations.^{[2][3]} The duration of Cas9 presence in the cell can also influence the frequency of off-target events.^[4]

How significant are off-target effects in my experiments?

The significance of off-target effects depends on the experimental goals. For large-scale screening libraries where thousands of cells are analyzed, a low off-target frequency may not significantly impact the overall data.^[1] However, for generating a clonal cell line for downstream experiments or developing a therapeutic product, even a low frequency of off-target mutations is a high-risk concern.^[1]

How can I predict potential off-target sites for my T100-Mut gRNA?

Several online predictive tools can identify potential off-target sites based on sequence similarity to your gRNA.^[1] Popular tools include CRISPOR, Cas-OFFinder, and CCTop.^[1] While these tools are useful, they primarily consider DNA sequence and may not account for other factors like chromatin accessibility.^[1]

Troubleshooting Guide: T100-Mut Off-Target Effects

Problem	Potential Cause(s)	Recommended Solution(s)
High frequency of off-target mutations detected.	1. Suboptimal gRNA design with known off-target sites. 2. Prolonged expression of the T100-Mut Cas9 nuclease. 3. High concentration of the T100-Mut/gRNA complex.	1. Redesign the gRNA using predictive software to select a sequence with minimal predicted off-target sites.[1] 2. Deliver the T100-Mut system as a ribonucleoprotein (RNP) complex or as RNA instead of a DNA plasmid to limit its persistence in the cell.[4][5] 3. Titrate the concentration of the T100-Mut/gRNA complex to the lowest effective dose.[6]
Off-target effects observed despite using a high-fidelity T100-Mut variant.	1. The specific off-target site may be highly sensitive. 2. The gRNA sequence may have a high degree of similarity to other genomic regions.	1. Consider using a paired nickase strategy with two gRNAs to increase specificity. [1][4] 2. Further optimize the gRNA design to avoid repetitive or highly similar regions of the genome.
Inconsistent off-target analysis results between different detection methods.	1. Different methods have varying levels of sensitivity and bias. 2. Some methods are performed in vitro while others are conducted in cells, which can yield different results.	1. Use a combination of prediction software and experimental validation methods for a more comprehensive assessment.[7] 2. Prioritize in cellulo methods like GUIDE-seq for a more biologically relevant off-target profile.[5]
Difficulty in detecting low-frequency off-target events.	1. The detection method may lack the required sensitivity. 2. Insufficient sequencing depth to identify rare mutations.	1. Employ highly sensitive methods like TEG-seq or GUIDE-seq.[5] 2. Increase the sequencing depth for your off-target analysis to confidently

detect low-frequency events.

[7]

Experimental Protocols

Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a method for detecting off-target cleavage events in living cells.

Methodology:

- **Co-transfection:** Co-transfect cells with the GeneEditor-**T100-Mut** system (Cas9 and gRNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.
- **Integration:** The dsODN tag is integrated into the DNA double-strand breaks (DSBs) created by the **T100-Mut** nuclease via non-homologous end joining (NHEJ).
- **Genomic DNA Extraction and Fragmentation:** Extract genomic DNA and shear it into smaller fragments.
- **Library Preparation:** Ligate adapters to the DNA fragments for sequencing.
- **Enrichment:** Use PCR to amplify the fragments containing the integrated dsODN tag.
- **Sequencing:** Perform high-throughput sequencing on the enriched library.
- **Data Analysis:** Align the sequencing reads to a reference genome to identify the locations of the dsODN tags, which correspond to the on- and off-target cleavage sites.

Protocol 2: Targeted Deep Sequencing

This method is used to quantify the frequency of mutations at specific predicted off-target sites.

Methodology:

- **Site Selection:** Use in silico tools to predict potential off-target sites for your **T100-Mut** gRNA.

- **Primer Design:** Design PCR primers to amplify the on-target and predicted off-target regions.
- **Transfection and DNA Extraction:** Transfect cells with the GeneEditor-**T100-Mut** system and extract genomic DNA after a set period.
- **PCR Amplification:** Amplify the selected on- and off-target loci from the extracted genomic DNA.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the PCR amplicons and perform deep sequencing.
- **Data Analysis:** Align the sequencing reads to the reference sequence for each locus and quantify the percentage of reads that contain insertions or deletions (indels), which indicates the frequency of off-target editing.

Strategies to Control for Off-Target Effects

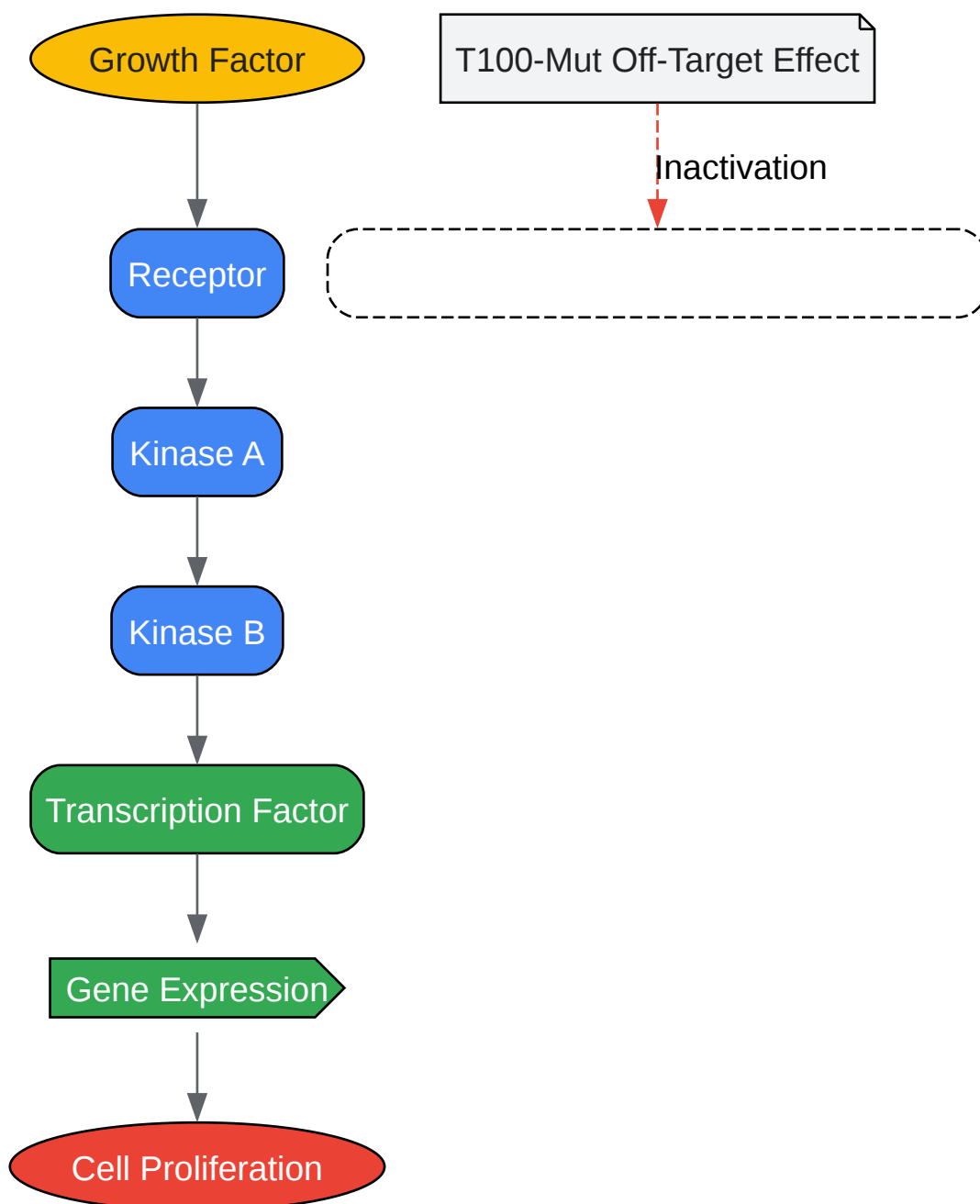
Strategy	Description	Advantages
Optimized gRNA Design	Use predictive software to select gRNAs with low sequence similarity to other parts of the genome.[1]	Simple, cost-effective, and can be done at the beginning of an experiment.
High-Fidelity T100-Mut Variants	Utilize engineered T100-Mut Cas9 variants (e.g., eSpCas9, Cas9-HF1, HypaCas9) that have a lower tolerance for mismatches.[1][4]	Significantly reduces off-target cleavage while maintaining on-target activity.
Paired Nickases	Use a modified T100-Mut Cas9 that only cuts one strand of DNA (a nickase) with two gRNAs targeting opposite strands in close proximity to create a DSB.[1][4]	Drastically reduces off-target events as two independent off-target nicks in close proximity are highly improbable.[1][4]
RNP Delivery	Deliver the T100-Mut Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP).[5]	The RNP complex is active immediately upon delivery and is degraded relatively quickly, reducing the time available for off-target cleavage.[4][5]
Aptazyme-regulated gRNA	Incorporate a ligand-dependent aptazyme into the gRNA to control its activity.[6]	Provides temporal control over the T100-Mut system's activity, minimizing off-target effects.

Visualizations



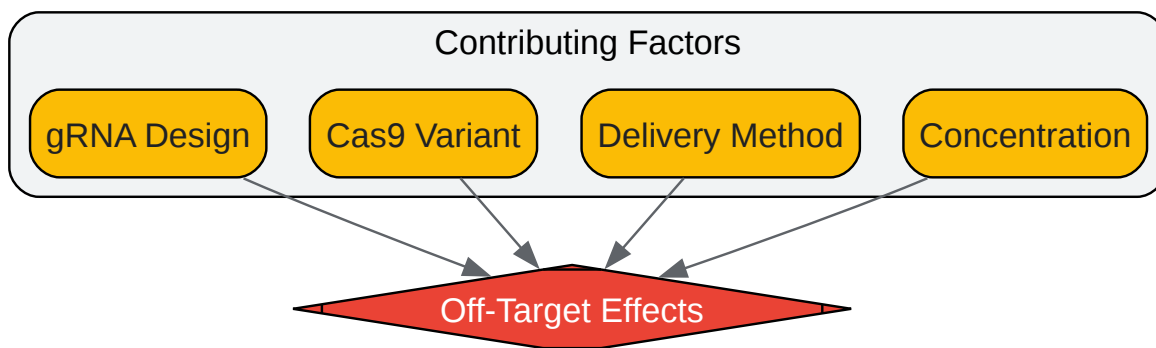
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Caption: Workflow for GUIDE-seq to identify off-target sites.



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Caption: Hypothetical signaling pathway affected by an off-target mutation.



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Caption: Factors contributing to **T100-Mut** off-target effects.

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